molecular formula C7H6N2O2S B12112004 Methyl imidazo[2,1-b]thiazole-5-carboxylate

Methyl imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B12112004
M. Wt: 182.20 g/mol
InChI Key: BRWBNVLQSUBSKT-UHFFFAOYSA-N
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Description

Methyl imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with various carbonyl compounds under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . Another approach involves the use of catalyst-free conditions in aqueous media, which is considered a green chemistry method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl imidazo[2,1-b]thiazole-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl imidazo[2,1-b]thiazole-5-carboxylate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound in medicinal chemistry and drug development.

Biological Activity

Methyl imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the imidazo[2,1-b]thiazole class of compounds, which have been explored for their potential as anti-tuberculosis agents. The compound is characterized by a thiazole ring fused with an imidazole structure, contributing to its biological properties.

The primary mechanism through which this compound exerts its effects is by targeting QcrB , a crucial component of the mycobacterial electron transport chain. This interaction disrupts cellular respiration in Mtb, leading to impaired growth and survival of the bacteria.

Key Mechanistic Insights:

  • Target: QcrB in the mycobacterial cytochrome bcc-aa3 super complex.
  • Effect: Disruption of the electron transport chain essential for ATP production.
  • Outcome: Inhibition of Mtb proliferation and potential cytotoxicity towards infected cells without acute toxicity towards human cells.

Biological Activity Data

Research has demonstrated that this compound exhibits potent antitubercular activity. Below is a summary table of relevant biological activity data:

Compound NameIC50 (µM)Selectivity Index (SI)Target Pathogen
This compound0.53>128Mycobacterium tuberculosis (H37Ra)
IT10 (related compound)2.32>128Mycobacterium tuberculosis (H37Ra)
IT06 (related compound)2.03>128Mycobacterium tuberculosis (H37Ra)

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound and its derivatives:

  • Antitubercular Activity : A study reported that this compound derivatives displayed significant antitubercular activity with IC50 values as low as 0.53 µM against Mtb H37Ra. The selectivity index was notably high (>128), indicating low toxicity to human cells while maintaining efficacy against the pathogen .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding affinity of methyl imidazo[2,1-b]thiazole derivatives to QcrB. The binding interactions were characterized by hydrophobic contacts and hydrogen bonding, which are critical for the stability of the protein-ligand complex .
  • In Vivo Efficacy : Preclinical models demonstrated that compounds within this class could effectively reduce bacterial load in chronic murine TB infection models when administered at doses around 200 mg/kg over four weeks .
  • Safety Profile : Toxicological assessments indicated that these compounds exhibited no acute cellular toxicity at concentrations exceeding 128 mM in human lung fibroblast cell lines .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl imidazo[2,1-b]thiazole-5-carboxylate, and how do they influence its reactivity?

  • Answer : The compound features a fused imidazo[2,1-b]thiazole core with a methyl ester group at position 4. The imidazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the ester group enhances solubility and serves as a handle for derivatization. Substituents like trifluoromethyl groups (in analogs) increase lipophilicity and metabolic stability .
  • Methodological Insight : Structural analysis via NMR and X-ray crystallography (for analogs) confirms substituent positioning and electronic effects .

Q. What synthetic routes are commonly employed for this compound and its derivatives?

  • Answer : Two primary methods:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields (85–90%) using aryl aldehydes and thiourea derivatives under controlled microwave irradiation .
  • Friedel-Crafts acylation : Solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) enable efficient cyclization, achieving 90–96% yields for fused derivatives .
    • Analytical Validation : TLC and HPLC monitor reaction progress, while column chromatography ensures purity .

Q. Which analytical techniques are critical for characterizing this compound and its analogs?

  • Answer :

  • NMR spectroscopy : 1H/13C NMR resolves ring substituents and confirms ester functionality.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 196.23 g/mol for the parent compound) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Answer :

  • Temperature/pH control : Maintain 80–100°C and pH 6–7 during cyclization to minimize side reactions .
  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) in solvent-free systems to enhance regioselectivity .
  • Microwave parameters : Optimize power (300–500 W) and irradiation time to balance yield and decomposition .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) and evaluate COX-2 inhibition or antimicrobial potency. For example, trifluoromethyl analogs show 10-fold higher COX-2 selectivity than methyl derivatives .
  • Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 active site) and rationalize activity discrepancies .

Q. How do computational methods enhance the design of novel imidazo[2,1-b]thiazole derivatives?

  • Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-sensitive applications .
  • Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., tubulin or kinases) to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer :

  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective cyclization, achieving >90% ee in pilot-scale reactions .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl imidazo[2,1-b][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-8-7-9(5)2-3-12-7/h2-4H,1H3

InChI Key

BRWBNVLQSUBSKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=CS2

Origin of Product

United States

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